Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-
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Overview
Description
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- is a heterocyclic aromatic compound with the molecular formula C14H9NO3. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which includes a benzene ring fused with a quinoline moiety, and a carboxylic acid group at the 2-position and a hydroxyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This reaction is typically carried out under mild conditions using a metal-free process, achieving good yields . Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves green and sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions due to the presence of the benzene and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are valuable in medicinal and industrial chemistry .
Scientific Research Applications
Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is a key intermediate in the synthesis of various pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- involves its interaction with molecular targets and pathways in biological systems. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- include other quinoline derivatives such as:
- Quinoline-2-carboxylic acid
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Uniqueness
What sets Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- apart from these similar compounds is its unique combination of a hydroxyl group at the 1-position and a carboxylic acid group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-oxo-4H-benzo[f]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-10(14(17)18)7-15-11-6-5-8-3-1-2-4-9(8)12(11)13/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVXDOGCDADXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397836 |
Source
|
Record name | Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854047-42-0 |
Source
|
Record name | Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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